

Pentacosanoic Acid: A Reliable Standard for Fatty Acid Analysis

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Compound of Interest

Compound Name: *Pentacosanoic acid*

Cat. No.: *B159125*

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Application Note

Introduction

Accurate quantification of fatty acids is crucial in various research fields, including clinical diagnostics, drug development, and food science. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). **Pentacosanoic acid** (C25:0), a very-long-chain saturated fatty acid, serves as an excellent internal standard for the analysis of a wide range of fatty acids, particularly in matrices where it is not endogenously present. Its long-chain length and high molecular weight ensure that it elutes in a region of the chromatogram that is often free from interfering peaks from other sample components.

Principle of Internal Standardization

Internal standardization is a technique used to compensate for the loss of analyte during sample preparation and for variations in injection volume. A known amount of a substance that is chemically similar to the analyte, the internal standard, is added to the sample before any processing steps. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach corrects for variations in extraction efficiency, derivatization yield, and instrument response. **Pentacosanoic acid** is particularly suitable as it is a saturated fatty acid, making it relatively stable, and its odd-numbered carbon chain is uncommon in many biological systems.

Applications

Pentacosanoic acid is particularly useful as an internal standard in the quantitative analysis of:

- **Very-Long-Chain Fatty Acids (VLCFAs):** In the diagnosis and monitoring of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), where the levels of C22:0, C24:0, and C26:0 are measured.[\[1\]](#)[\[2\]](#)
- **Food and Nutritional Analysis:** For the quantification of fatty acid profiles in oils, fats, and other food products.
- **Drug Development:** In studies involving lipid metabolism and the effects of drugs on fatty acid profiles in tissues and plasma.

Experimental Protocols

Protocol 1: Quantification of Very-Long-Chain Fatty Acids in Human Plasma by GC-MS

This protocol describes the quantification of C22:0, C24:0, and C26:0 fatty acids in human plasma using **pentacosanoic acid** (C25:0) as an internal standard.

1. Materials and Reagents

- **Pentacosanoic acid** (C25:0) internal standard solution (10 µg/mL in chloroform:methanol 2:1, v/v)
- Fatty acid standards (C22:0, C24:0, C26:0) for calibration curve
- Hexane, Methanol, Chloroform (HPLC grade)
- Hydrochloric acid (HCl)
- Boron trifluoride-methanol solution (14% BF₃ in methanol)
- Sodium chloride (NaCl)

- Anhydrous sodium sulfate

2. Sample Preparation and Extraction

- To 100 μL of plasma, add 10 μL of the 10 $\mu\text{g}/\text{mL}$ **pentacosanoic acid** internal standard solution.
- Add 1 mL of 3N methanolic HCl.
- Vortex and incubate at 90°C for 1 hour for simultaneous hydrolysis and methylation.
- Cool the sample to room temperature.
- Add 1 mL of hexane and vortex for 1 minute.
- Centrifuge at 2000 rpm for 5 minutes to separate the layers.
- Transfer the upper hexane layer containing the fatty acid methyl esters (FAMES) to a clean tube.
- Dry the hexane extract under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of hexane for GC-MS analysis.

3. GC-MS Analysis

- GC System: Agilent 7890B GC or equivalent
- Column: DB-1ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- Oven Program: Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.
- Injector Temperature: 280°C
- Injection Volume: 1 μL (splitless)
- Carrier Gas: Helium at a constant flow of 1 mL/min

- MS System: Agilent 5977A MSD or equivalent
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)

4. Calibration and Quantification

- Prepare a series of calibration standards containing known concentrations of C22:0, C24:0, and C26:0 methyl esters and a fixed concentration of the **pentacosanoic acid** methyl ester internal standard.
- Analyze the calibration standards using the same GC-MS method.
- Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Calculate the concentration of the target fatty acids in the plasma samples using the regression equation from the calibration curve.

Quantitative Data

The performance of a fatty acid analysis method using an internal standard should be validated. The following tables provide examples of typical validation data for a GC-MS method for fatty acid analysis.

Table 1: Linearity of Calibration Curves

Fatty Acid	Concentration Range (µg/mL)	R ²
Behenic acid (C22:0)	0.1 - 10	> 0.995
Lignoceric acid (C24:0)	0.1 - 10	> 0.995
Hexacosanoic acid (C26:0)	0.1 - 10	> 0.995

Table 2: Precision and Accuracy (Recovery)

Fatty Acid	Spiked Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Recovery (%)
Behenic acid (C22:0)	1	< 5	< 10	95 - 105
Lignoceric acid (C24:0)	1	< 5	< 10	92 - 108
Hexacosanoic acid (C26:0)	1	< 6	< 12	90 - 110

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

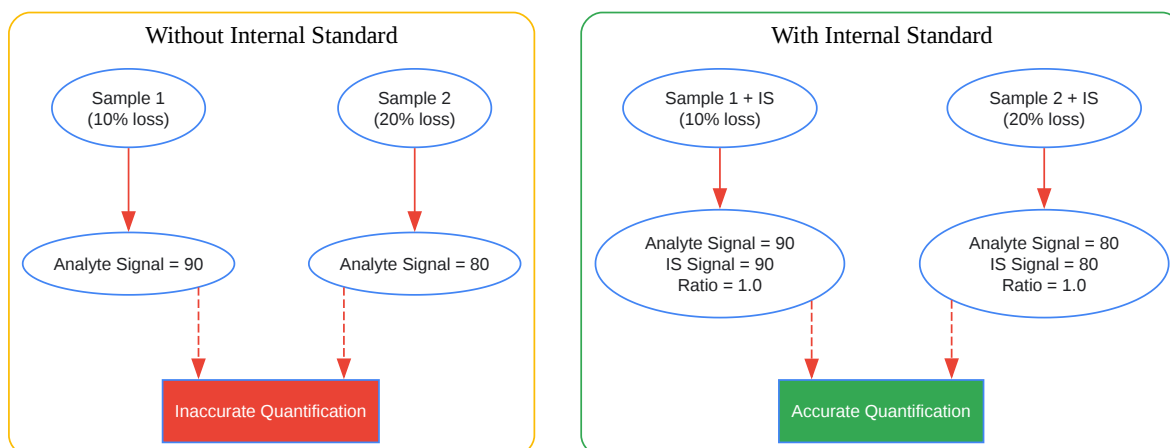
Fatty Acid	LOD (µg/mL)	LOQ (µg/mL)
Behenic acid (C22:0)	0.02	0.06
Lignoceric acid (C24:0)	0.02	0.07
Hexacosanoic acid (C26:0)	0.03	0.1

Visualizations



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Caption: Experimental workflow for VLCFA quantification.



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Caption: Principle of internal standardization.

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References

- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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